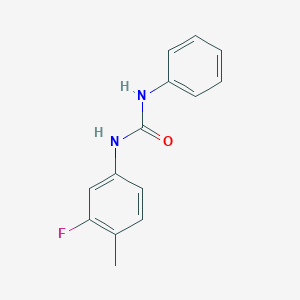![molecular formula C15H8Cl2N2O2 B323482 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B323482.png)
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a chemical compound with a complex structure that includes both isoindole and benzylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and phthalimide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Research: The compound is investigated for its interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting viral replication or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,4-dichlorobenzylidene)amino]benzonitrile
- 2-[(2,4-dichlorobenzylidene)amino]-1H-indole-3-carboxaldehyde
Uniqueness
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H8Cl2N2O2 |
|---|---|
Molekulargewicht |
319.1 g/mol |
IUPAC-Name |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-10-6-5-9(13(17)7-10)8-18-19-14(20)11-3-1-2-4-12(11)15(19)21/h1-8H/b18-8+ |
InChI-Schlüssel |
BKNJQKPGLWXENM-QGMBQPNBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=C(C=C3)Cl)Cl |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylsulfamoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B323399.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B323400.png)
![N,N-diethyl-4-[({5-nitrothien-2-yl}methylene)amino]benzenesulfonamide](/img/structure/B323402.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B323407.png)


![N-[4-(dimethylamino)benzylidene]-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B323412.png)

![3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B323415.png)
![2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B323416.png)
![(6E)-4-bromo-6-[(4-piperidin-1-ylsulfonylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323419.png)

![(1Z)-1-[(4-piperidin-1-ylsulfonylanilino)methylidene]naphthalen-2-one](/img/structure/B323422.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B323424.png)
